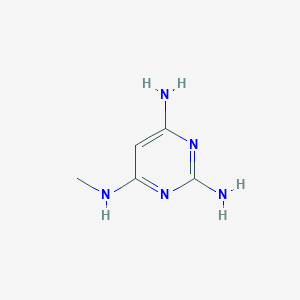
2,4,6-Pyrimidinetriamine, N4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Pyrimidinetriamine, N4-methyl- is a useful research compound. Its molecular formula is C5H9N5 and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Pyrimidinetriamine, N4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Pyrimidinetriamine, N4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
One of the primary applications of 2,4,6-Pyrimidinetriamine, N4-methyl- is in the development of antiparasitic agents. Research has indicated that derivatives of pyrimidine compounds can inhibit enzymes critical to the survival of parasitic organisms. For instance, studies have focused on targeting pteridine reductase 1 (PTR1), an enzyme essential for the survival of Trypanosoma species, which are responsible for diseases such as African sleeping sickness.
Case Study: Inhibition of PTR1
- Objective : To evaluate the efficacy of pyrimidine derivatives against PTR1.
- Findings : A series of pyrrolopyrimidines were synthesized and tested for their inhibitory activity against PTR1. Compounds with substitutions at positions 4 to 7 showed promising results in inhibiting the enzyme and demonstrated in vitro antitrypanosomal activity. However, some compounds exhibited toxicity in vivo, limiting their further development .
Anticancer Properties
2,4,6-Pyrimidinetriamine derivatives have also been investigated for their anticancer properties. The structural characteristics of pyrimidines allow them to interact with various biological targets involved in cancer progression.
Research Insights
- Mechanism : Pyrimidine derivatives can inhibit key enzymes involved in nucleotide synthesis and DNA replication.
- Results : Some compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting potential as chemotherapeutic agents.
Antibacterial Activity
The antibacterial properties of 2,4,6-Pyrimidinetriamine have been explored in various studies. The compound's ability to interfere with bacterial enzyme systems makes it a candidate for developing new antibiotics.
Case Study: Bacterial Inhibition
- Objective : To assess the antibacterial activity of pyrimidine derivatives.
- Findings : Certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that specific substitutions enhanced antibacterial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2,4,6-Pyrimidinetriamine derivatives. Various studies have systematically modified the compound to evaluate how changes in structure affect its pharmacological properties.
| Compound | Substituent | Biological Activity | Reference |
|---|---|---|---|
| A | -NH2 | High antiparasitic activity | |
| B | -OH | Moderate antibacterial activity | |
| C | -Br | Low cytotoxicity against cancer cells |
Synthesis and Optimization
The synthesis of 2,4,6-Pyrimidinetriamine derivatives involves several methods including microwave-assisted synthesis and traditional organic reactions. Optimizing these synthetic routes is essential for enhancing yield and purity.
Synthesis Techniques
- Microwave-assisted synthesis has been shown to improve reaction times and yields for pyrimidine compounds.
- Traditional methods include condensation reactions and nucleophilic substitutions which allow for various functional group modifications.
Eigenschaften
Molekularformel |
C5H9N5 |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
4-N-methylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C5H9N5/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H5,6,7,8,9,10) |
InChI-Schlüssel |
VORFXKKTHAMEJH-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=C1)N)N |
Kanonische SMILES |
CNC1=NC(=NC(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















